molecular formula C18H20O3 B13716211 Tert-butyl 3-(4-methylphenoxy)benzoate CAS No. 885518-21-8

Tert-butyl 3-(4-methylphenoxy)benzoate

Cat. No.: B13716211
CAS No.: 885518-21-8
M. Wt: 284.3 g/mol
InChI Key: HQLHPMALHGYWDJ-UHFFFAOYSA-N
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Description

tert-Butyl 3-(4-methylphenoxy)benzoate is an ester derivative featuring a benzoate backbone substituted with a 4-methylphenoxy group at the 3-position and a tert-butyl ester at the carboxylate position. This compound is widely utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and polymer chemistry, owing to its steric bulk and hydrolytic stability . Its synthesis typically involves Knoevenagel condensation between 3-(4-methylphenoxy)benzaldehyde and tert-butyl cyanoacetate, catalyzed by piperidine .

Properties

CAS No.

885518-21-8

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

tert-butyl 3-(4-methylphenoxy)benzoate

InChI

InChI=1S/C18H20O3/c1-13-8-10-15(11-9-13)20-16-7-5-6-14(12-16)17(19)21-18(2,3)4/h5-12H,1-4H3

InChI Key

HQLHPMALHGYWDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-methylphenoxy)benzoate typically involves the esterification of 3-(4-methylphenoxy)benzoic acid with tert-butyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-methylphenoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: N-bromosuccinimide (NBS) for bromination, or sodium hydroxide (NaOH) for hydrolysis.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or hydroxylated products.

Scientific Research Applications

Tert-butyl 3-(4-methylphenoxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-methylphenoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through binding or chemical modification, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

Compound Name Substituent (Position) Key Properties/Applications References
tert-Butyl 3-(4-methylphenoxy)benzoate 4-methylphenoxy (3) Intermediate for polymers; moderate hydrophobicity
tert-Butyl 3-(4-chlorophenoxy)benzoate 4-chlorophenoxy (3) Enhanced electron-withdrawing effects; higher reactivity in SNAr reactions
tert-Butyl 3-(4-methoxyphenoxy)benzoate 4-methoxyphenoxy (3) Improved solubility in polar solvents; potential for drug delivery systems
tert-Butyl 4-(4-amino-2-methylphenoxy)benzoate 4-amino-2-methylphenoxy (4) Bioactive intermediate; amino group enables conjugation
tert-Butyl 3-(aminomethyl)benzoate aminomethyl (3) Versatile drug precursor; reactive for peptide coupling

Key Observations :

  • Electron-Donating Groups (e.g., 4-methylphenoxy): Increase steric bulk and hydrophobicity, making the compound suitable for hydrophobic polymer matrices .
  • Electron-Withdrawing Groups (e.g., 4-chlorophenoxy): Enhance reactivity in nucleophilic aromatic substitution (SNAr) due to activated aryl rings .
  • Polar Substituents (e.g., 4-methoxyphenoxy): Improve solubility in ethanol or DMSO, favoring applications in drug formulations .
  • Amino Groups (e.g., 4-amino-2-methylphenoxy): Enable hydrogen bonding and bioconjugation, critical for pharmaceutical intermediates .

Reactivity Trends :

  • tert-Butyl esters are stable under basic conditions but hydrolyze under acidic conditions, enabling controlled release in prodrugs .
  • Brominated analogs (e.g., tert-butyl 4-bromo-2-fluorobenzoate) exhibit versatility in cross-coupling reactions (e.g., Suzuki-Miyaura) .

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